2,3-Dimethoxybenzyl isothiocyanate

Overview

Description

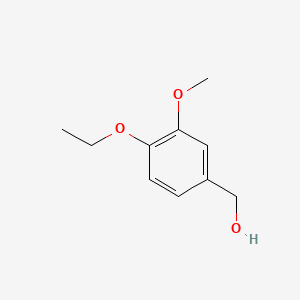

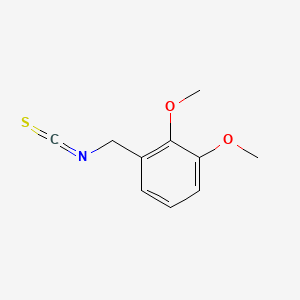

2,3-Dimethoxybenzyl isothiocyanate (DMITC) is an organic compound containing sulfur and belonging to the class of isothiocyanates . It is identified with the molecular formula C10H11NO2S .

Synthesis Analysis

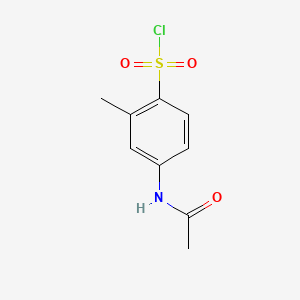

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable isothiocyanate synthesis has been investigated using isocyanides, elemental sulfur, and amines . This process involves converting isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .

Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxybenzyl isothiocyanate can be represented by the IUPAC name 1-(isothiocyanatomethyl)-2,3-dimethoxybenzene . The InChI representation is InChI=1S/C10H11NO2S/c1-12-9-5-3-4-8(6-11-7-14)10(9)13-2/h3-5H,6H2,1-2H3 . The Canonical SMILES representation is COC1=CC=CC(=C1OC)CN=C=S .

Chemical Reactions Analysis

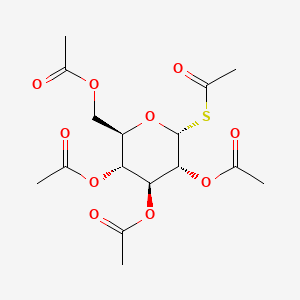

Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales . The antimicrobial activity of ITCs against plant and foodborne pathogens has been well documented .

Physical And Chemical Properties Analysis

The molecular weight of 2,3-Dimethoxybenzyl isothiocyanate is 209.27 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are both 209.05104977 g/mol . The Topological Polar Surface Area is 62.9 Ų . The Heavy Atom Count is 14 .

Scientific Research Applications

Tubulin Polymerization Inhibition

Isothiocyanates, including 2,3-Dimethoxybenzyl isothiocyanate, have been studied for their ability to interfere with microtubule formation, which is a crucial process in cell division. These compounds can act as tubulin polymerization inhibitors, potentially leading to cell cycle arrest in the G2/M phase. This property is particularly relevant in the development of anticancer therapies, as it can halt the proliferation of cancer cells .

Anticarcinogenic Properties

The compound’s structure allows it to be a candidate for anticarcinogenic applications. By inhibiting certain cellular processes, 2,3-Dimethoxybenzyl isothiocyanate may contribute to the prevention or treatment of cancer. Its efficacy in this field is compared with other isothiocyanates, which have shown promise in epidemiological and clinical studies .

Anti-inflammatory Effects

Isothiocyanates are known for their anti-inflammatory properties. 2,3-Dimethoxybenzyl isothiocyanate could be utilized in research focusing on inflammation-related diseases. Its application in this area could lead to the development of new treatments for conditions such as arthritis or inflammatory bowel disease .

Antioxidative Activity

The antioxidative potential of 2,3-Dimethoxybenzyl isothiocyanate makes it a valuable compound in the study of oxidative stress and its related disorders. Research in this field could pave the way for antioxidant therapies that protect cells from damage caused by free radicals .

Antidiabetic Applications

Studies have suggested that isothiocyanates may have antidiabetic effects. 2,3-Dimethoxybenzyl isothiocyanate could be explored for its potential to regulate blood sugar levels and improve insulin sensitivity, offering a new avenue for diabetes management .

Cardioprotective Effects

The cardioprotective effects of isothiocyanates are another area of interest. Research into 2,3-Dimethoxybenzyl isothiocyanate could focus on its ability to improve heart health and prevent cardiovascular diseases .

Neuroprotective Properties

There is growing interest in the neuroprotective properties of isothiocyanates. 2,3-Dimethoxybenzyl isothiocyanate might be used in studies aimed at protecting neuronal cells and preventing neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Thyroid Regulation

Isothiocyanates have been linked to the regulation of thyroid gland function. Research involving 2,3-Dimethoxybenzyl isothiocyanate could explore its impact on thyroid health and its potential use in treating thyroid disorders .

Mechanism of Action

Target of Action

The primary target of 2,3-Dimethoxybenzyl isothiocyanate (DMBITC) is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

DMBITC interacts with tubulin to inhibit its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular processes .

Biochemical Pathways

DMBITC affects the microtubule formation process . By inhibiting tubulin polymerization, DMBITC disrupts the normal function of microtubules, leading to alterations in cell structure and function . This can result in cell cycle arrest, particularly in the G2/M phase, and can trigger apoptosis .

Pharmacokinetics

The molecular weight of dmbitc is 209265 , which might influence its bioavailability and distribution in the body.

Result of Action

The inhibition of tubulin polymerization by DMBITC leads to cell cycle arrest and can induce apoptosis . This makes DMBITC a potential candidate for anticancer therapies, as it can inhibit cell proliferation and induce cell death .

Safety and Hazards

properties

IUPAC Name |

1-(isothiocyanatomethyl)-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-12-9-5-3-4-8(6-11-7-14)10(9)13-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXLDIINPAOCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188508 | |

| Record name | 2,3-Dimethoxybenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxybenzyl isothiocyanate | |

CAS RN |

34964-55-1 | |

| Record name | 2,3-Dimethoxybenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034964551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxybenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34964-55-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.